benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate
CAS No.:
Cat. No.: VC18326718
Molecular Formula: C31H42N4O7
Molecular Weight: 582.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H42N4O7 |
|---|---|
| Molecular Weight | 582.7 g/mol |
| IUPAC Name | benzyl 2-[[4-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate |
| Standard InChI | InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39) |
| Standard InChI Key | OWDNFDHXFLQGQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, benzyl 2-[[4-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate, reflects its intricate backbone. Key structural elements include:
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A benzyl ester group at the C-terminus, enhancing solubility in organic solvents.
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A Boc-protected amine on the acetyl moiety, preventing undesired nucleophilic reactions during synthesis.
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Chiral centers at the (2S) and (2R) positions, which influence its three-dimensional conformation and interaction with biological targets.
The canonical SMILES string, CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C, further illustrates the spatial arrangement of functional groups.
Stereochemical Significance
The (2S) and (2R) configurations ensure proper alignment during peptide bond formation, a critical factor in maintaining the structural integrity of synthetic analogs. This stereochemical precision is achieved through solid-phase or solution-phase synthesis techniques, where chiral auxiliaries or enantiomerically pure starting materials are employed.
Synthesis and Purification Strategies
Stepwise Peptide Assembly
The synthesis of benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate follows conventional peptide coupling methodologies:
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Boc Protection: The primary amine of the glycine derivative is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent side reactions.
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Sequential Coupling: Protected amino acids are coupled via carbodiimide-mediated reactions, such as using HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide).
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Deprotection and Isolation: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), followed by purification via reverse-phase HPLC to achieve ≥97% purity .
Challenges in Large-Scale Production
Scale-up efforts face hurdles such as low yields in stereospecific couplings and epimerization at chiral centers. Advances in flow chemistry and microwave-assisted synthesis have mitigated these issues, enabling gram-scale production for research applications.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of peptide-based therapeutics. Its Boc group facilitates selective deprotection, enabling the construction of complex architectures for drug candidates targeting proteases and G-protein-coupled receptors.
Material Science
In polymer chemistry, the benzyl ester moiety allows for post-synthetic modifications, such as hydrogenolysis to generate carboxylic acid-functionalized polymers. These materials find use in drug delivery systems and biodegradable plastics.
Biological Activity and Mechanistic Insights
While direct biological data for this compound remain sparse, analogs with similar structures exhibit:
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Enzyme Inhibition: Competitive binding to HIV-1 protease () due to structural mimicry of natural substrates.
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Antimicrobial Properties: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins.
Comparative Analysis with Analogous Compounds
| Compound Name | Molecular Formula | Key Differentiators |
|---|---|---|
| Benzyl Glycyl-D-Phe-L-Leu-Glycinate | Lacks Boc protection; shorter peptide chain | |
| Boc-L-Leu-L-Phe-OMe | Methyl ester terminus; reduced steric bulk |
The inclusion of a Boc group in the subject compound enhances its stability during synthetic workflows compared to unprotected analogs.
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